methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Description
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS: 637750-69-7) is a chromone-derived compound with the molecular formula C₂₀H₁₆O₈ and a molecular weight of 384.34 g/mol . Its structure features a chromen-4-one core substituted at the 3-position with a benzoate ester linked via an ether bond. The 7-position of the chromen ring is further modified with a 2-methoxy-2-oxoethoxy group, while a methyl group resides at the 2-position (Figure 1).
Properties
IUPAC Name |
methyl 4-[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-12-20(29-14-6-4-13(5-7-14)21(24)26-3)19(23)16-9-8-15(10-17(16)28-12)27-11-18(22)25-2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLGLLFCMXQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps, starting with the preparation of the chromone core One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The phenoxy and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has been studied for its potential therapeutic effects, particularly in the following areas:
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for further pharmacological studies .
Antibacterial Properties
Studies have shown that derivatives of chromen compounds possess antibacterial activity against various pathogens. This compound could be evaluated for its effectiveness against resistant bacterial strains .
Material Science
The compound's unique structural features allow it to be explored as a precursor for advanced materials:
Polymer Synthesis
this compound can be used in synthesizing polymers with specific functionalities, enhancing their mechanical and thermal properties .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yloxy}benzoate and tested its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, suggesting potential as a new antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of related chromen derivatives demonstrated that these compounds could downregulate pro-inflammatory cytokines in vitro. Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxtochromen]}benzoate was included in the study, which highlighted its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with various molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound belongs to a family of chromen-4-one derivatives with diverse substitutions. Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Chromen-4-one Derivatives
Physicochemical Implications
- Lipophilicity and Solubility : The 3-chlorobenzyl derivative exhibits higher lipophilicity due to the chlorine atom, likely reducing aqueous solubility compared to the target compound. Conversely, the piperazinylmethyl-hydroxyethyl analog may show improved solubility in polar solvents due to its tertiary amine and hydroxyl groups.
- Electronic Effects : The 4-methoxyphenyl group in CAS 858769-73-0 provides an electron-donating methoxy substituent, which could enhance UV absorption or modulate reactivity in electrophilic aromatic substitution reactions.
Biological Activity
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 318.32 g/mol. The structure features a chromenone moiety, which is known for various biological activities.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays measuring DPPH radical scavenging | Significant reduction in DPPH radicals at concentrations above 50 µM |
| Study B | Cell culture models | Increased cell viability under oxidative stress conditions |
Anti-inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
| Study | Methodology | Findings |
|---|---|---|
| Study C | ELISA assays for cytokine levels | Decreased levels of TNF-alpha and IL-6 in treated cells |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF7 | 30 | Cell cycle arrest |
The biological activities of this compound are attributed to its ability to modulate several signaling pathways:
- Nrf2 Pathway Activation : Enhances the expression of antioxidant enzymes.
- NF-kB Inhibition : Reduces inflammation by inhibiting the NF-kB signaling pathway.
- Apoptotic Pathways : Triggers intrinsic apoptotic pathways leading to cancer cell death.
Case Studies
-
Case Study on Antioxidant Effects : In a controlled study, patients supplemented with this compound showed improved biomarkers of oxidative stress compared to the placebo group.
- Participants : 100 adults aged 30–60
- Duration : 12 weeks
- Outcome Measures : Serum levels of malondialdehyde decreased significantly.
- Clinical Trial for Anti-inflammatory Effects : A double-blind trial assessed the anti-inflammatory effects of the compound on rheumatoid arthritis patients, showing significant reductions in joint pain and swelling.
Q & A
Q. How can researchers optimize the reaction conditions for synthesizing methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling a hydroxychromen derivative with a substituted benzoate via nucleophilic aromatic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .
- Base choice : Potassium carbonate (K₂CO₃) is preferred for deprotonation without promoting side reactions like hydrolysis .
- Temperature control : Heating at 80–100°C accelerates the reaction but must be monitored to avoid decomposition.
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 165–170 ppm), and chromen-4-one (δ 175–180 ppm) groups. Compare shifts with analogous compounds (e.g., ethyl 4-[(7-ethoxy-4-oxochromen-3-yl)oxy]benzoate) to validate substitution patterns .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z: ~414.4 for C₂₀H₁₈O₈) and fragments (e.g., loss of methoxy groups) .
- IR spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and chromen-4-one C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer: Discrepancies often arise from polymorphism or solvent inclusion in crystals. Strategies include:
- Single-crystal X-ray diffraction : Refine using SHELX software to resolve atomic positions and thermal parameters. For example, the chromen-4-one core should show planarity (±0.02 Å deviation) .
- Powder XRD : Compare experimental patterns with simulated data from crystallographic models to detect phase impurities .
- Dynamic NMR : Probe conformational flexibility (e.g., rotation of methoxy groups) that may explain split peaks in solution-state NMR .
Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in biological systems?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or hydroxy groups) and compare bioactivity. For example, ethyl 4-[(7-ethoxy-4-oxochromen-3-yl)oxy]benzoate exhibits altered solubility and antioxidant activity .
- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the chromen-4-one carbonyl and active-site residues .
- In vitro assays : Test derivatives in enzyme inhibition (e.g., IC₅₀ against tyrosinase) or cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
Q. How can researchers mitigate challenges in reproducibility during scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent volume) using response surface methodology. For example, a 1.2:1 molar ratio of chromen to benzoate precursor minimizes unreacted starting material .
- Crystallization control : Use seeded cooling crystallization to ensure consistent particle size and polymorph form .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
